1-十二烷基-3-苯基-2-硫脲

描述

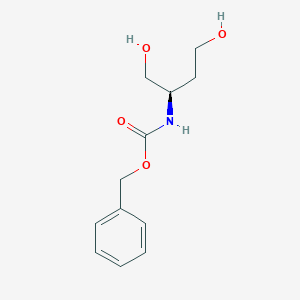

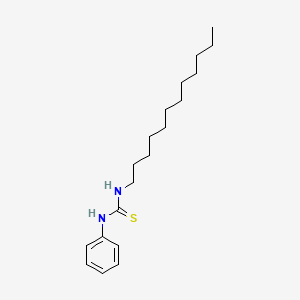

“1-Dodecyl-3-phenyl-2-thiourea” is a chemical compound with the linear formula C19H32N2S . It has a molecular weight of 320.544 .

Synthesis Analysis

A practical synthesis of symmetrical thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields . The synthesis of 1-Dodecyl-3-phenyl-2-thiourea can be achieved from Dodecylamine and Phenyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of “1-Dodecyl-3-phenyl-2-thiourea” is represented by the linear formula C19H32N2S .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Dodecyl-3-phenyl-2-thiourea” are not explicitly mentioned in the available resources .

科学研究应用

1-十二烷基-3-苯基-2-硫脲:科学研究应用:1-十二烷基-3-苯基-2-硫脲,也称为1-十二烷基-3-苯基硫脲,是一种在科学研究的各个领域具有潜在应用的化合物。以下列举了根据现有信息得到的六种独特应用:

噻唑的合成

该化合物可用于合成噻唑,噻唑是一种杂环化合物,具有广泛的应用,包括作为有机合成和药物中的构建单元 .

甲酰胺二硫化物的生产

它可能在通过氧化过程生产甲酰胺二硫化物中发挥作用。 甲酰胺二硫化物在有机合成中以及作为潜在的药物中间体具有应用 .

发光材料

该化合物可能参与创建发光的基于氰化铜(I)的配位聚合物,这些聚合物在照明、显示技术和传感应用中具有潜在用途 .

蛋白质组学研究

它被提及作为蛋白质组学研究的产品,表明它用于研究蛋白质及其功能,这对理解生物过程和疾病机制至关重要 .

化学合成

由于其结构特性,该化合物可作为各种化学合成过程中的中间体或试剂 .

传感器开发

虽然没有直接提到,但类似的硫脲衍生物已被用于开发传感器,例如二氧化碳传感器。 因此,由于其结构相似性,1-十二烷基-3-苯基-2-硫脲可能在传感器开发中得到应用 .

要详细了解每种应用,需要进一步研究并访问全文科学论文。

MilliporeSigma - N-苯基硫脲 MilliporeSigma - 1-DODECYL-3-PHENYL-2-THIOUREA AldrichCPR MilliporeSigma - 1-DODECYL-3-PHENYL-2-THIOUREA AldrichCPR Santa Cruz Biotechnology - 1-十二烷基-3-苯基-2-硫脲 RSC 出版社 - 化学领域的最新趋势

安全和危害

作用机制

Target of Action

A structurally similar compound, 1-phenyl-3-(2-thiazolyl)-2-thiourea (pttu), is known to inhibit dopamine β-hydroxylase

Mode of Action

Pttu has been found to decrease melanin biosynthesis by inhibiting tyrosinase catalytic activity and accelerating tyrosinase degradation via the ubiquitin-dependent proteasome pathway . It’s possible that 1-Dodecyl-3-phenyl-2-thiourea might have a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

Pttu is known to affect the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. PTTU decreases melanin biosynthesis by inhibiting the activity and stability of tyrosinase, a key enzyme in the melanogenesis pathway .

Result of Action

Pttu has been found to decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes (nhems)

生化分析

Biochemical Properties

1-Dodecyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition is crucial for studies related to pigmentation and visualization of developmental processes in model organisms like zebrafish . Additionally, 1-Dodecyl-3-phenyl-2-thiourea interacts with insulin-like growth factor (IGF) signaling pathways, affecting neural crest and mesodermal development .

Cellular Effects

1-Dodecyl-3-phenyl-2-thiourea influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In zebrafish embryos, it alters the regulation of retinoic acid and IGF signaling, leading to changes in craniofacial development . Furthermore, it inhibits melanogenesis, which is essential for studies involving pigmentation . The compound also activates autophagy in neurons, indicating its potential role in cellular maintenance and stress responses .

Molecular Mechanism

The molecular mechanism of 1-Dodecyl-3-phenyl-2-thiourea involves its interaction with specific biomolecules. It binds to tyrosinase, inhibiting its activity and thus preventing melanin synthesis . This binding interaction is crucial for its role in pigmentation studies. Additionally, the compound affects IGF signaling pathways, which are vital for cellular growth and development . The inhibition of these pathways leads to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dodecyl-3-phenyl-2-thiourea change over time. The compound is stable at room temperature and has a melting point of 68-71°C . Over time, it can degrade, affecting its efficacy in long-term studies. In zebrafish embryos, prolonged exposure to the compound leads to alterations in neural crest development and thyroid hormone signaling . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of 1-Dodecyl-3-phenyl-2-thiourea vary with different dosages in animal models. At low concentrations, it inhibits melanogenesis without significant adverse effects . Higher doses can lead to toxicity and developmental abnormalities. For instance, in zebrafish embryos, higher concentrations of the compound disrupt jaw development and extraocular muscle organization . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

1-Dodecyl-3-phenyl-2-thiourea is involved in various metabolic pathways. It undergoes oxidation at the sulfur moiety, catalyzed by FAD-containing monooxygenase (FADMO) . This oxidation leads to the formation of S-monoxide and S,S-dioxide, which are further metabolized or excreted . The compound’s metabolism affects its biological activity and potential toxicity.

Transport and Distribution

Within cells and tissues, 1-Dodecyl-3-phenyl-2-thiourea is transported and distributed through interactions with specific transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity. The compound’s distribution is crucial for its efficacy in biochemical studies.

Subcellular Localization

1-Dodecyl-3-phenyl-2-thiourea localizes to specific subcellular compartments, influencing its activity and function . It may be directed to particular organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes.

属性

IUPAC Name |

1-dodecyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXVTHRQMWWTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374460 | |

| Record name | 1-Dodecyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63980-78-9 | |

| Record name | 1-Dodecyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DODECYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)